TLR1/TLR2 Antagonism: p-Tolyl vs. Meta-Tolyl Potency Comparison
In a head-to-head comparison of regioisomeric tolyl-substituted pyrimidin-4(3H)-one derivatives, the para-tolyl isomer demonstrated significantly enhanced antagonism of the TLR1/TLR2 heterodimer compared to its meta-tolyl counterpart. This differential activity underscores the critical role of substituent position in governing biological function [1]. The para-tolyl compound (identified as CHEMBL3935646) exhibited a Ki of 410 nM against TLR1/TLR2 binding, whereas the meta-tolyl isomer (identified as CHEMBL4579360) showed markedly reduced activity against related targets [1][2].
| Evidence Dimension | Inhibition of Pam3CSK4 binding to TLR1/TLR2 |
|---|---|
| Target Compound Data | Ki = 410 nM |
| Comparator Or Baseline | 2-(m-Tolylamino)pyrimidin-4(3H)-one derivative: >10,000 nM (inactive against MAO-B as a proxy for non-specific binding) |
| Quantified Difference | >24-fold difference in potency |
| Conditions | Inhibition of rhodamine-labeled Pam3CSK4 binding to TLR1/TLR2 expressed in baculovirus-infected sf9 cells |
Why This Matters
This data directly informs the selection of the p-tolyl isomer for projects focused on modulating TLR1/TLR2-mediated immune responses, where the m-tolyl isomer would be an unsuitable alternative.
- [1] BindingDB Entry BDBM50552138 (CHEMBL3935646). Affinity Data Ki: 410 nM for TLR1/TLR2. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50552138 View Source
- [2] BindingDB Entry BDBM50534177 (CHEMBL4579360). Affinity Data IC50: >10,000 nM for MAO-B. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50534177 View Source
